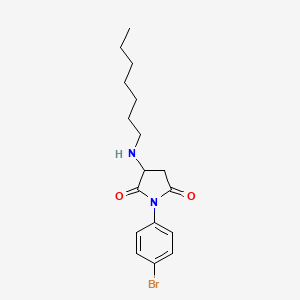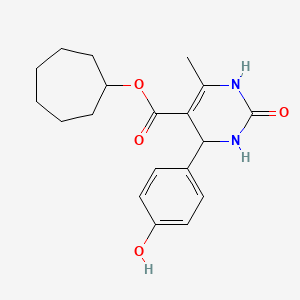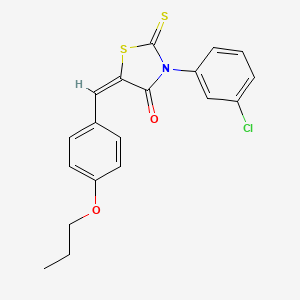
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione, also known as Brivaracetam, is a chemical compound that belongs to the racetam family. It was first discovered in 1994 and was later developed as an anticonvulsant drug. Brivaracetam has been shown to be effective in treating epilepsy and has been approved by the US Food and Drug Administration (FDA) for this purpose.
Mécanisme D'action
The exact mechanism of action of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work by binding to a specific site on SV2A, which is involved in the release of neurotransmitters. By binding to SV2A, 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This reduction in glutamate release leads to a decrease in neuronal excitability, which helps to prevent seizures.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This reduction in glutamate release leads to a decrease in neuronal excitability, which helps to prevent seizures. 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has also been shown to have a low affinity for other receptors, which reduces the risk of adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is its high potency and selectivity for SV2A. This makes it a useful tool for studying the role of SV2A in neurotransmitter release and neuronal excitability. However, one limitation of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione. One area of interest is the development of new analogs of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione that have improved solubility and pharmacokinetic properties. Another area of interest is the use of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione in combination with other anticonvulsant drugs to improve seizure control. Additionally, there is ongoing research on the role of SV2A in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, which may lead to new therapeutic applications for 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione involves the reaction of 4-bromobenzaldehyde with heptylamine to form the corresponding Schiff base. This Schiff base is then reacted with ethyl acetoacetate in the presence of a base to yield the desired product.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has been extensively studied for its anticonvulsant properties. It has been shown to be effective in treating various types of epilepsy, including partial-onset seizures, myoclonic seizures, and absence seizures. 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione works by binding to a specific site on the synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. By binding to SV2A, 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-2-3-4-5-6-11-19-15-12-16(21)20(17(15)22)14-9-7-13(18)8-10-14/h7-10,15,19H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDQLPGEGVIXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)
![tert-butyl 4-(1-(2,4-dimethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B5219458.png)
![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)
![4-[(1-{4-[3-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5219467.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B5219476.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5219478.png)
![11-(2,4-dichlorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219489.png)

![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)
![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)